5,5'-Dinonyl-2,2'-bipyridine 5,5'-Dinonyl-2,2'-bipyridine
Brand Name: Vulcanchem
CAS No.: 474234-89-4
VCID: VC19076098
InChI: InChI=1S/C28H44N2/c1-3-5-7-9-11-13-15-17-25-19-21-27(29-23-25)28-22-20-26(24-30-28)18-16-14-12-10-8-6-4-2/h19-24H,3-18H2,1-2H3
SMILES:
Molecular Formula: C28H44N2
Molecular Weight: 408.7 g/mol

5,5'-Dinonyl-2,2'-bipyridine

CAS No.: 474234-89-4

Cat. No.: VC19076098

Molecular Formula: C28H44N2

Molecular Weight: 408.7 g/mol

* For research use only. Not for human or veterinary use.

5,5'-Dinonyl-2,2'-bipyridine - 474234-89-4

Specification

CAS No. 474234-89-4
Molecular Formula C28H44N2
Molecular Weight 408.7 g/mol
IUPAC Name 5-nonyl-2-(5-nonylpyridin-2-yl)pyridine
Standard InChI InChI=1S/C28H44N2/c1-3-5-7-9-11-13-15-17-25-19-21-27(29-23-25)28-22-20-26(24-30-28)18-16-14-12-10-8-6-4-2/h19-24H,3-18H2,1-2H3
Standard InChI Key GPQFZQIPWPTQGF-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCC1=CN=C(C=C1)C2=NC=C(C=C2)CCCCCCCCC

Introduction

Structural and Chemical Characteristics

Molecular Architecture

5,5'-Dinonyl-2,2'-bipyridine consists of two pyridine rings connected by a single bond at the 2,2'-positions, with nonyl chains extending from the 5,5'-positions. The extended alkyl chains introduce significant hydrophobicity, distinguishing it from shorter-chain analogs like 5,5'-dimethyl-2,2'-bipyridine (molecular weight: 184.24 g/mol) . The nonyl groups enhance solubility in nonpolar solvents and influence steric interactions in metal coordination.

Table 1: Comparative Properties of Bipyridine Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Melting Point (°C)Solubility Profile
5,5'-Dimethyl-2,2'-bipyridineC₁₂H₁₂N₂184.24113–117 Polar aprotic solvents
5,5'-Divinyl-2,2'-bipyridineC₁₄H₁₂N₂208.26Not reported Moderate polarity
5,5'-Dinonyl-2,2'-bipyridineC₂₈H₄₄N₂408.66 (calculated)<100 (estimated)Nonpolar solvents

Synthesis and Modification Strategies

Direct Alkylation of Bipyridine

The synthesis of 5,5'-dinonyl-2,2'-bipyridine likely follows pathways analogous to those for 5,5'-dimethyl-2,2'-bipyridine. For example, 5,5'-dimethyl derivatives are synthesized via bromination of 2,2'-bipyridine followed by nucleophilic substitution . Extending this approach, 5,5'-dinonyl-2,2'-bipyridine could be obtained through:

  • Bromination: Introducing bromine at the 5,5'-positions of 2,2'-bipyridine under controlled conditions.

  • Alkylation: Reacting the dibrominated intermediate with nonyl Grignard reagents (C₉H₁₉MgBr) to substitute bromine with nonyl groups.

Challenges include managing steric hindrance from bulky nonyl chains and ensuring regioselectivity. Catalytic systems employing palladium or nickel may improve yield .

Post-Synthetic Functionalization

Like its methyl counterpart, 5,5'-dinonyl-2,2'-bipyridine can undergo oxidation to form dicarboxylic acid derivatives, enabling further conjugation for materials science applications . The nonyl chains may also be modified via hydroformylation or cross-metathesis to introduce reactive sites for polymer grafting .

Physicochemical Properties

Thermal Stability

The melting point of 5,5'-dinonyl-2,2'-bipyridine is expected to be lower than that of 5,5'-dimethyl-2,2'-bipyridine (115°C ) due to reduced crystallinity from flexible alkyl chains. Thermogravimetric analysis (TGA) of analogous compounds suggests decomposition temperatures above 250°C, suitable for high-temperature applications.

Solubility and Lipophilicity

The nonyl groups confer high solubility in hydrocarbons (e.g., hexane, toluene) and chlorinated solvents, making the compound ideal for hydrophobic environments. This property is advantageous in:

  • Phase-transfer catalysis: Facilitating reactions between polar and nonpolar phases.

  • Supramolecular assembly: Guiding self-organization in lipid bilayers or micelles.

Coordination Chemistry and Catalytic Applications

Metal Complexation

Bipyridine ligands are renowned for stabilizing transition metals via N,N-chelation. For 5,5'-dinonyl-2,2'-bipyridine:

  • Ruthenium complexes: Potential photosensitizers in dye-sensitized solar cells (DSSCs), where alkyl chains improve interfacial compatibility with organic electrolytes .

  • Iridium complexes: Luminescent probes for bioimaging, leveraging enhanced cell membrane permeability from nonyl groups .

Table 2: Comparative Luminescence Properties of Bipyridine Complexes

ComplexEmission λ (nm)Quantum YieldApplication
[Ir(pbi)₂(5,5'-dmbpy)]⁺6200.45DNA sensing
Ru(5,5'-dnbpy)₃²⁺650 (estimated)0.3–0.4Photovoltaics (projected)

Emerging Applications in Materials Science

Organic Electronics

The nonyl chains in 5,5'-dinonyl-2,2'-bipyridine could enhance film-forming properties in organic light-emitting diodes (OLEDs) or field-effect transistors (OFETs). Mixed-ligand complexes may reduce crystallization, improving device longevity .

Nanostructured Materials

Functionalization with nonyl groups enables integration into:

  • Metal-organic frameworks (MOFs): As linkers for porous materials with tunable hydrophobicity.

  • Polymer composites: As crosslinkers or compatibilizers for hybrid organic-inorganic systems.

Challenges and Future Directions

  • Synthetic Optimization: Improving yields in alkylation steps through advanced catalysts.

  • Environmental Impact: Assessing biodegradability of long-chain alkyl derivatives.

  • Drug Delivery: Investigating micellar encapsulation using dinonyl-bipyridine amphiphiles.

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